3-(5-chloro-2-nitrobenzamido)-N-(2,5-dimethoxyphenyl)-1-benzofuran-2-carboxamide
Description
This compound is a benzofuran-derived carboxamide featuring a 5-chloro-2-nitrobenzamido substituent at position 3 of the benzofuran core and an N-linked 2,5-dimethoxyphenyl group.
Properties
IUPAC Name |
3-[(5-chloro-2-nitrobenzoyl)amino]-N-(2,5-dimethoxyphenyl)-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18ClN3O7/c1-33-14-8-10-20(34-2)17(12-14)26-24(30)22-21(15-5-3-4-6-19(15)35-22)27-23(29)16-11-13(25)7-9-18(16)28(31)32/h3-12H,1-2H3,(H,26,30)(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHLOTIZGFYWTFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=C(C=CC(=C4)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18ClN3O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-chloro-2-nitrobenzamido)-N-(2,5-dimethoxyphenyl)-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. The starting materials may include 5-chloro-2-nitrobenzoic acid, 2,5-dimethoxyaniline, and benzofuran-2-carboxylic acid. Common synthetic routes may involve:
Amidation Reaction: Formation of the amide bond between 5-chloro-2-nitrobenzoic acid and 2,5-dimethoxyaniline.
Cyclization: Formation of the benzofuran ring through cyclization reactions.
Coupling Reactions: Coupling of the benzofuran moiety with the amide intermediate.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(5-chloro-2-nitrobenzamido)-N-(2,5-dimethoxyphenyl)-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Reduction: Reduction of the nitro group to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.
Oxidation: Oxidation of the methoxy groups to form corresponding aldehydes or acids.
Common Reagents and Conditions
Reduction: Common reagents include hydrogen gas with a palladium catalyst or metal hydrides like sodium borohydride.
Substitution: Reagents such as halogens, alkylating agents, or nucleophiles under acidic or basic conditions.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while oxidation of the methoxy groups could yield aldehydes or carboxylic acids.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(5-chloro-2-nitrobenzamido)-N-(2,5-dimethoxyphenyl)-1-benzofuran-2-carboxamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with structurally related derivatives from the evidence, focusing on substituents, synthesis, and molecular properties.
Key Observations:
Core Structure Diversity :
- The target compound and derivatives share a benzofuran core , whereas –3 compounds are benzothiazole-based . Benzofuran derivatives often exhibit distinct electronic properties compared to benzothiazoles due to the oxygen atom in the furan ring versus the sulfur in thiazole .
In contrast, ’s 3-hydroxy-5-nitro substituent may favor hydrogen bonding but lacks halogenated aromaticity . The N-(2,5-dimethoxyphenyl) group in the target compound and EP3 348 550A1’s benzothiazole derivatives (e.g., Entry 3 in Table 1) suggests a shared interest in methoxy-substituted aryl groups, which are common in bioactive molecules for improved solubility and target interaction .
Synthetic Approaches :
- The target compound’s synthesis likely parallels ’s methods, where amidation and substitution reactions are critical. For example, highlights the use of aldehydes (e.g., acetaldehyde) to functionalize carbohydrazide intermediates .
- Benzothiazole derivatives in –3 rely on amide coupling between benzothiazole amines and substituted acetic acids, a strategy adaptable to the target compound’s carboxamide group .
Physicochemical Properties :
- The trifluoromethyl group in EP3 348 550A1 compounds enhances lipophilicity and metabolic stability, whereas the target compound’s nitro and chloro groups may increase polarity and reactivity .
Research Implications and Limitations
- Biological Activity : While the evidence lacks direct data on the target compound, benzofuran and benzothiazole derivatives are frequently explored as kinase inhibitors, antimicrobial agents, or anticancer candidates. The target’s nitro and chloro substituents may confer activity against oxidative stress-related targets .
- Synthetic Challenges : The steric hindrance from the 5-chloro-2-nitrobenzamido group may complicate synthesis, necessitating optimized conditions akin to ’s "prominent reaction conditions" for high yields .
- Data Gaps : Molecular weight, spectral data (NMR, IR), and biological assay results for the target compound are unavailable in the evidence, limiting a deeper comparative analysis.
Biological Activity
3-(5-chloro-2-nitrobenzamido)-N-(2,5-dimethoxyphenyl)-1-benzofuran-2-carboxamide is a synthetic compound belonging to the class of benzofuran derivatives. These compounds are recognized for their diverse biological activities, including potential applications in medicinal chemistry. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound's IUPAC name is 3-[(5-chloro-2-nitrobenzoyl)amino]-N-(2,5-dimethoxyphenyl)-1-benzofuran-2-carboxamide. Its molecular formula is C24H18ClN3O7, and it has a molecular weight of 493.8 g/mol. The structural uniqueness arises from its specific substitution patterns, which may influence its biological activity.
The biological activity of this compound likely involves interactions with various molecular targets within biological systems. These interactions may include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It could act as an agonist or antagonist at certain receptors, influencing cellular signaling.
- Antioxidant Activity : Similar benzofuran derivatives have demonstrated antioxidant properties, suggesting potential neuroprotective effects.
Biological Activity Overview
Research indicates that benzofuran derivatives exhibit a range of biological activities:
Neuroprotective Activity
A study synthesized various benzofuran derivatives and evaluated their neuroprotective effects using primary cultured rat cortical neuronal cells. Among the tested compounds, those with specific substitutions exhibited significant protection against NMDA-induced excitotoxicity. For example, a compound with a methyl substitution showed comparable efficacy to memantine, a known NMDA antagonist .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that the presence of methoxy groups in the phenyl ring significantly enhances neuroprotective activity. The position and nature of substituents play a crucial role in determining the biological efficacy of these compounds .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it can be compared with other benzofuran derivatives:
| Compound Name | Biological Activity | Notable Features |
|---|---|---|
| Compound A | Neuroprotective | Methyl substitution at R2 position |
| Compound B | Antioxidant | Hydroxyl substitution at R3 position |
| Compound C | Antimicrobial | Selective against Gram-positive bacteria |
Q & A
Q. What are the critical steps in synthesizing 3-(5-chloro-2-nitrobenzamido)-N-(2,5-dimethoxyphenyl)-1-benzofuran-2-carboxamide, and how can reaction conditions be optimized?
The synthesis involves multi-step organic reactions, including coupling of substituted benzofuran and nitrobenzamide moieties. Key steps include:
- Amide bond formation : Use coupling agents like EDCl/HOBt to link 5-chloro-2-nitrobenzoic acid to the benzofuran core under anhydrous conditions .
- Protection/deprotection : Methoxy groups on the phenyl ring require protection (e.g., with tert-butyldimethylsilyl ether) to prevent side reactions during nitration or chlorination .
- Optimization : Control temperature (0–5°C for nitro group stability) and pH (neutral for amide coupling) to maximize yield (>70%) and purity (>95%) .
Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?
- NMR : Use H and C NMR to confirm substituent positions (e.g., methoxy protons at δ 3.7–3.9 ppm; benzofuran carbons at δ 110–160 ppm) .
- HPLC-MS : Reverse-phase C18 columns with acetonitrile/water gradients (0.1% formic acid) resolve impurities. Mass spectrometry (ESI+) confirms molecular weight (expected [M+H]+ ~528.8 g/mol) .
- XRD : Single-crystal X-ray diffraction determines hydrogen bonding patterns (e.g., N–H···O interactions in the amide group) and crystal packing .
Advanced Research Questions
Q. How can structural analogs of this compound be designed to study structure-activity relationships (SAR) in pharmacological assays?
- Core modifications : Replace the 5-chloro-2-nitrobenzamido group with 5-fluoro-2-cyano analogs to assess electronic effects on bioactivity .
- Substituent variation : Compare dimethoxyphenyl with dichlorophenyl or methylthio groups to evaluate hydrophobic interactions .
- Methodology : Use computational docking (e.g., AutoDock Vina) to predict binding affinities to target enzymes (e.g., kinase or protease active sites) before synthesizing analogs .
Q. What experimental strategies resolve contradictions in solubility and stability data reported for this compound?
- Solubility testing : Perform parallel assays in DMSO, PBS (pH 7.4), and simulated gastric fluid to identify pH-dependent solubility trends .
- Stability studies : Use accelerated degradation (40°C/75% RH for 4 weeks) with HPLC monitoring. Detect hydrolysis products (e.g., free carboxylic acid from benzofuran cleavage) .
- Controlled crystallization : Recrystallize from methanol/water to isolate polymorphs and compare dissolution rates .
Q. How can crystallographic data inform the design of co-crystals or salts to improve bioavailability?
- Hydrogen bond analysis : Identify acceptor/donor sites (e.g., nitro groups as acceptors, amide NH as donors) for co-former selection (e.g., succinic acid) .
- Salt formation : React with sodium hydroxide or hydrochloric acid to generate ionic derivatives with enhanced aqueous solubility .
- Diffraction validation : Compare PXRD patterns of co-crystals with parent compound to confirm structural changes .
Q. What mechanistic insights can be gained from studying the compound’s reactivity under oxidative or reductive conditions?
- Oxidation : Treat with m-CPBA to oxidize the benzofuran ring, forming quinone derivatives. Monitor via UV-Vis (λ~400 nm for quinones) .
- Reduction : Catalytic hydrogenation (Pd/C, H₂) reduces the nitro group to amine, altering electronic properties. Use cyclic voltammetry to track redox potentials .
- Applications : Modified derivatives may act as prodrugs (e.g., amine forms for targeted release) or redox-active probes .
Methodological Guidance
Q. How should researchers design dose-response studies to evaluate cytotoxicity or enzyme inhibition?
- Concentration range : Test 0.1–100 µM in triplicate, using IC₅₀ calculations (e.g., GraphPad Prism for sigmoidal fitting) .
- Controls : Include positive controls (e.g., doxorubicin for cytotoxicity) and vehicle-only blanks to normalize data .
- Assay specificity : Combine enzymatic assays (e.g., fluorogenic substrates) with cellular viability assays (MTT or ATP luminescence) to distinguish target-specific effects from general toxicity .
Q. What strategies validate the compound’s purity and identity in multi-step syntheses?
- In-line analytics : Use FTIR to track functional groups (e.g., C=O stretch at ~1680 cm⁻¹) during reactions .
- Chiral purity : Employ chiral HPLC (e.g., Chiralpak AD-H column) if stereocenters are present .
- Batch consistency : Compare H NMR and LC-MS profiles across three independent syntheses to ensure reproducibility .
Data Contradiction Analysis
Q. How to address discrepancies in reported biological activity across different cell lines?
- Cell line profiling : Test the compound in paired lines (e.g., HEK293 vs. HepG2) with transcriptomic analysis to identify expression differences in putative targets .
- Membrane permeability : Measure intracellular concentrations via LC-MS/MS to rule out uptake variability .
- Metabolic stability : Incubate with liver microsomes to assess CYP-mediated degradation, which may explain reduced efficacy in certain models .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
